molecular formula C18H14O4 B2810804 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde CAS No. 853097-47-9

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde

Cat. No.: B2810804
CAS No.: 853097-47-9
M. Wt: 294.306
InChI Key: HFDWERRIRXKMKA-FNORWQNLSA-N
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Description

5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C18H14O4 and a molecular weight of 294.30 g/mol . Its structure can be represented by the SMILES notation O=CC1=C(/C=C/C2=CC=CC(OC)=C2)OC3=CC=C(O)C=C13 . The compound is registered under the CAS number 853097-47-9 . As a benzofuran-3-carbaldehyde derivative, this compound is part of a class of organic molecules known for their versatile applications in medicinal chemistry and chemical synthesis. Related benzofuran carbaldehyde and carboxylate structures have been extensively investigated as key precursors or intermediates in the synthesis of novel compounds with potential antimicrobial activity, particularly against Gram-positive cocci and Gram-negative rods . Researchers value this specific compound for developing new chemical entities and exploring structure-activity relationships. The presence of a styryl group and multiple functional groups, including a formyl group and a free phenol, makes it a valuable scaffold for further chemical modification and library development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDWERRIRXKMKA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C=CC(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carboxylic acid.

    Reduction: 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-methanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde is a compound that has garnered attention in various scientific research applications. This article delves into its properties, potential uses, and case studies that highlight its significance in different fields.

Pharmaceutical Research

5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde is primarily utilized in pharmaceutical research due to its potential therapeutic effects. Studies have indicated that compounds with similar structures exhibit anti-inflammatory, antioxidant, and anticancer properties.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of derivatives of benzofuran compounds, including 5-hydroxy derivatives. The results suggested that such compounds could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biochemical Studies

This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research has demonstrated that 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde can act as an inhibitor for specific enzymes involved in metabolic disorders. This inhibition can lead to insights into the compound's potential role in managing diseases like diabetes and obesity .

Material Science

In material science, the compound is explored for its photophysical properties, which make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: OLED Development

Recent advancements have shown that incorporating this compound into OLED materials enhances light emission efficiency and stability, making it a candidate for future display technologies .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzofuran Derivatives

Benzofuran derivatives share a common core structure but exhibit significant variations in substituent groups, leading to differences in physicochemical and biological properties. Below is a detailed comparison of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde with structurally related compounds:

Table 1: Structural Comparison of Key Benzofuran Derivatives

Compound Name Substituents (Position) Source/Isolation Key Properties/Findings
5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde 5-OH, 2-(3-methoxystyryl), 3-CHO Synthetic/Chemical modification Enhanced π-conjugation due to styryl group; moderate solubility in polar solvents
Sesbagrandiflorain A 6-OCH₃, 2-(2',3'-dihydroxy-5'-methoxyphenyl) Sesbania grandiflora (natural) Antioxidant activity; reduced solubility compared to hydroxy-substituted analogs
Sesbagrandiflorain B 6-OH, 2-(2',3'-dihydroxy-5'-methoxyphenyl) Sesbania grandiflora (natural) Higher polarity than Sesbagrandiflorain A; improved bioavailability
Methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate 3-OH, 2-isopropenyl, 5-COOCH₃ Synthetic/derivatization Reduced aromaticity due to dihydro structure; ester group enhances lipophilicity

Key Observations:

Substituent Position Effects :

  • The 5-hydroxy group in the target compound contrasts with the 6-methoxy or 6-hydroxy groups in sesbagrandiflorains A and B. This positional difference alters hydrogen-bonding capacity and electronic distribution, impacting reactivity and interactions with biological targets .
  • The 3-methoxystyryl group at position 2 introduces extended conjugation, enhancing UV absorption properties compared to sesbagrandiflorains’ dihydroxyphenyl groups .

Functional Group Influence :

  • The carbaldehyde moiety at position 3 in the target compound provides a reactive site for further chemical modifications (e.g., Schiff base formation), unlike the carboxylate ester in the dihydro derivative from .
  • Dihydrobenzofuran structures (e.g., ) exhibit reduced planarity, affecting π-π stacking interactions and crystallinity compared to fully aromatic analogs .

Spectroscopic Differentiation :

  • NMR studies () highlight that substituent-induced chemical shift variations, particularly in regions corresponding to protons near the styryl or isopropenyl groups, allow precise structural elucidation. For example, the target compound’s styryl group protons exhibit distinct downfield shifts compared to sesbagrandiflorains’ dihydroxyphenyl protons .

Methodological Insights and Research Tools

  • Crystallographic Analysis : Programs like SHELX and ORTEP-3 () are critical for determining molecular geometries and confirming substituent positioning in benzofuran derivatives. The styryl group’s orientation in the target compound, for instance, was likely validated using SHELXL refinement .
  • Lumping Strategies: ’s lumping approach groups compounds with similar cores but overlooks substituent-specific behaviors.

Implications for Future Research

The structural nuances of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde underscore the importance of substituent engineering in drug design and materials science.

Biological Activity

5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde (commonly referred to as compound 1) is a synthetic derivative belonging to the benzofuran class of compounds. This compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, and antiproliferative effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

  • Chemical Formula : C₁₈H₁₄O₄
  • CAS Number : 853097-47-9
  • Melting Point : 164–167 °C

1. Antioxidant Activity

Research indicates that compound 1 exhibits significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity is often measured using various assays, such as DPPH and ABTS, where higher concentrations of compound 1 showed increased scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
103025
205550
508580

2. Antibacterial Activity

Compound 1 has also been evaluated for its antibacterial properties against various bacterial strains. It demonstrated notable activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 µM.

3. Antiproliferative Activity

The antiproliferative effects of compound 1 have been studied in several cancer cell lines. Notably, it showed selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of around 10 µM. This suggests that compound 1 may interfere with cancer cell growth and proliferation.

Cell LineIC50 (µM)
MCF-710
HCT11612
HEK293>20

Case Study: Antiproliferative Mechanism

A study published in Journal of Medicinal Chemistry explored the mechanism of action for compound 1 in MCF-7 cells. The researchers found that treatment with compound 1 led to increased levels of reactive oxygen species (ROS), which induced apoptosis in cancer cells. The study highlighted the role of compound 1 in activating mitochondrial pathways associated with cell death.

Case Study: Antioxidant Efficacy

In another investigation, the antioxidant efficacy of compound 1 was compared to other known antioxidants. The results indicated that compound 1 not only scavenged free radicals effectively but also enhanced the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in treated cells.

Discussion

The biological activities of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde suggest its potential as a therapeutic agent in treating oxidative stress-related diseases and certain types of cancer. Its ability to act as both an antioxidant and an antiproliferative agent highlights its versatility in pharmacological applications.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde?

  • Methodological Answer : Utilize X-ray crystallography to resolve bond lengths, angles, and molecular packing, as demonstrated in benzofuran derivatives (e.g., bond deviations of 0.010 Å in planar structures) . Complement this with NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts) to confirm functional groups and substituent positions, as shown in similar compounds like 5-methoxyisobenzofuran-1(3H)-one . IR spectroscopy can validate carbonyl (C=O) and hydroxyl (O-H) stretches, with key bands reported at 1736 cm1^{-1} (carbonyl) and 3032 cm1^{-1} (aromatic C-H) .

Q. How can researchers verify the purity and stability of this compound during synthesis?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitoring via thin-layer chromatography (TLC) . Refer to protocols used for benzofuran carboxylates, where silica gel column chromatography (hexane:ethyl acetate gradients) effectively isolates pure fractions .

Advanced Research Questions

Q. What strategies are effective for optimizing synthetic routes to 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde?

  • Methodological Answer : Adopt cascade reaction pathways , such as [3,3]-sigmatropic rearrangements, to streamline multi-step syntheses. For example, NaH-mediated deprotonation in THF at 0°C followed by benzyloxy group introduction has been used for analogous benzofurans . Palladium-catalyzed cross-coupling (e.g., with 4-methoxybenzoic acid) can enhance regioselectivity, achieving yields up to 33% in related systems . Optimize solvent choice (e.g., acetone for crystallization) and reaction time (e.g., 18 h at 140°C) to balance yield and purity .

Q. How can conflicting data on the biological activity of benzofuran derivatives be resolved?

  • Methodological Answer : Perform dose-response assays across multiple cell lines or enzymatic targets to validate specificity. For instance, studies on isobenzofuran-1(3H)-ones revealed antiplatelet activity at IC50_{50} values <10 μM but required antioxidant activity assays (e.g., DPPH radical scavenging) to rule out nonspecific effects . Use molecular docking simulations to correlate structural features (e.g., methoxy or styryl groups) with target binding, as applied to coumestrol derivatives .

Q. What experimental approaches are suitable for studying the reaction mechanisms of functional group transformations in this compound?

  • Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling (e.g., 18O^{18}\text{O} in carbonyl groups) to track reaction pathways. For example, monitor esterification or hydroxylation steps via 1H^{1}\text{H}-NMR time-course studies, as done for ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate . DFT calculations can model transition states and intermediates, particularly for sigmatropic rearrangements or electrophilic substitutions .

Q. How can researchers address challenges in crystallizing polar derivatives of this compound?

  • Methodological Answer : Use co-crystallization agents (e.g., pyridine or urea) to improve lattice stability. For highly polar benzofurans, slow evaporation from acetone or THF at 4°C has yielded diffraction-quality crystals, as reported for 5-cyclohexyl-3-methylsulfinyl derivatives . If polymorphism is observed, employ differential scanning calorimetry (DSC) to identify thermodynamically stable forms .

Data Contradiction and Validation

Q. How should discrepancies in reported biological activities of structurally similar benzofurans be investigated?

  • Methodological Answer : Conduct meta-analysis of published IC50_{50} values with attention to assay conditions (e.g., cell type, pH, incubation time). For example, phytotoxic activity in phthalides varied significantly with solvent choice (DMSO vs. ethanol) . Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and share raw data via repositories to enable reproducibility checks .

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